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Compound of Interest

Compound Name:

2-Ethylthio-5-

trifluoromethylpyridine-3-boronic

acid

Cat. No.: B577733 Get Quote

CAS Number: 1256345-55-7

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of 2-Ethylthio-5-
trifluoromethylpyridine-3-boronic acid, a key building block in medicinal chemistry. This

document details its chemical properties, a plausible synthetic protocol, and its potential

applications, particularly in the realm of drug discovery.

Chemical Properties and Data
2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid is a substituted pyridinylboronic acid, a

class of compounds highly valued in organic synthesis for their versatility in forming carbon-

carbon and carbon-heteroatom bonds. The presence of a trifluoromethyl group can enhance

metabolic stability and binding affinity of derivative compounds, while the ethylthio group offers

a site for further chemical modification.
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Property Value Reference

CAS Number 1256345-55-7 [1]

Molecular Formula C8H9BF3NO2S

Molecular Weight 251.04 g/mol

IUPAC Name

(2-(ethylthio)-5-

(trifluoromethyl)pyridin-3-

yl)boronic acid

Appearance
White to off-white solid

(predicted)

Solubility

Soluble in organic solvents

such as methanol, DMSO, and

DMF (predicted)

Synthetic Protocol
While a specific, detailed experimental protocol for the synthesis of 2-Ethylthio-5-
trifluoromethylpyridine-3-boronic acid is not readily available in published literature, a

plausible synthetic route can be devised based on established methods for preparing

substituted pyridinylboronic acids. The following protocol is a representative example based on

a metal-halogen exchange reaction followed by borylation.

Reaction Scheme:

Synthetic Pathway

3-Bromo-2-ethylthio-5-
trifluoromethylpyridine Lithium or Grignard Reagent

n-BuLi or Mg
THF, -78 °C Boronic Ester Intermediate

B(OiPr)3
-78 °C to rt 2-Ethylthio-5-trifluoromethylpyridine-

3-boronic acid
Aqueous Workup (e.g., HCl)

Click to download full resolution via product page

A plausible synthetic pathway for the target compound.
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Materials:

3-Bromo-2-ethylthio-5-(trifluoromethyl)pyridine

n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings

Triisopropyl borate (B(O-iPr)3)

Anhydrous Tetrahydrofuran (THF)

Hydrochloric acid (HCl), aqueous solution

Diethyl ether or Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Formation of the Organometallic Reagent:

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon

or nitrogen), dissolve 3-Bromo-2-ethylthio-5-(trifluoromethyl)pyridine in anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture while

maintaining the temperature at -78 °C. Stir for 1-2 hours at this temperature to ensure

complete lithium-halogen exchange. Alternatively, for a Grignard reaction, the bromo-

pyridine can be added to a suspension of activated magnesium turnings in THF.

Borylation:

To the freshly prepared organolithium or Grignard reagent at -78 °C, add triisopropyl

borate dropwise.
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After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir overnight.

Hydrolysis and Work-up:

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of an

aqueous solution of hydrochloric acid.

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purification:

The crude product can be purified by recrystallization or column chromatography on silica

gel to yield the desired 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid.

Applications in Drug Discovery and Medicinal
Chemistry
Boronic acids are crucial reagents in modern organic synthesis, most notably in the palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a

carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful

tool for the synthesis of complex molecules.

Suzuki-Miyaura Coupling Workflow:
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Suzuki-Miyaura Cross-Coupling

2-Ethylthio-5-trifluoromethylpyridine-
3-boronic acid

Pd Catalyst (e.g., Pd(PPh3)4)
Base (e.g., K2CO3)

Aryl/Heteroaryl Halide (R-X)

Coupled Product

Click to download full resolution via product page

General workflow of a Suzuki-Miyaura cross-coupling reaction.

The trifluoromethylpyridine moiety is a privileged scaffold in medicinal chemistry. The

trifluoromethyl group often enhances the lipophilicity, metabolic stability, and binding affinity of a

molecule to its biological target. Pyridine rings are common in pharmaceuticals due to their

ability to participate in hydrogen bonding and other interactions.

While specific biological data for 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid is not

publicly available, its structural features suggest its utility in the synthesis of compounds

targeting a range of biological pathways. Derivatives of trifluoromethylpyridine have shown a

wide array of biological activities, including:

Anticancer: Inhibition of kinases involved in cancer cell proliferation.

Antibacterial: As efflux pump inhibitors in bacteria like Staphylococcus aureus.[2]

Agrochemicals: As active ingredients in pesticides.[3]

The ethylthio group on the pyridine ring provides an additional handle for synthetic

diversification, allowing for the creation of libraries of compounds for high-throughput screening

in drug discovery programs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b577733?utm_src=pdf-body-img
https://www.benchchem.com/product/b577733?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25817769/
https://pubs.acs.org/doi/10.1021/acs.jafc.1c08383
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Signaling Pathway Involvement
Given the prevalence of pyridine-containing molecules in kinase inhibitor drugs, it is plausible

that derivatives of 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid could be designed to

target various protein kinase signaling pathways implicated in diseases such as cancer and

inflammation.

Hypothetical Kinase Inhibition Pathway:

Hypothetical Kinase Inhibition

Growth Factor

Receptor Tyrosine Kinase

Binds

Downstream Signaling Cascade
(e.g., MAPK, PI3K/Akt)

Activates

Cell Proliferation,
Survival, etc.

Leads to

Derivative of
2-Ethylthio-5-trifluoromethylpyridine-

3-boronic acid

Inhibits
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A hypothetical signaling pathway targeted by a derivative.

Researchers could utilize this boronic acid to synthesize novel compounds and screen them

against panels of kinases to identify potent and selective inhibitors. The structure-activity
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relationships (SAR) derived from such studies would guide the optimization of lead compounds

for improved efficacy and pharmacokinetic properties.

Conclusion
2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid is a valuable and versatile building

block for the synthesis of novel compounds with potential applications in drug discovery and

development. Its unique combination of a reactive boronic acid moiety, a biologically relevant

trifluoromethylpyridine core, and a modifiable ethylthio group makes it an attractive starting

material for creating diverse chemical libraries. Further research into the synthesis and

biological evaluation of derivatives of this compound is warranted to explore its full therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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